Cas no 86-77-1 (Dibenzob,dfuran-2-ol)

Dibenzob,dfuran-2-ol structure
Dibenzob,dfuran-2-ol structure
Product Name:Dibenzob,dfuran-2-ol
CAS No:86-77-1
MF:C12H8O2
MW:184.190723419189
MDL:MFCD00010325
CID:724493
PubChem ID:66587
Update Time:2025-08-03

Dibenzob,dfuran-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Dibenzofuranol
    • 2-hydroxydibenzofuran
    • Dibenzo[b,d]furan-2-ol
    • dibenzofuran-2-ol
    • 2-Hydroxy-3-dibenzofuran
    • 2-hydroxydibenzo-[b,d]furan
    • 3-Hydroxybiphenylene oxide
    • 8-hydroxydibenzofuran
    • 2-Dibenzofuranol, 4a,9b-dihydro-
    • NSC 10863
    • ALBB-018259
    • HGIDRHWWNZRUEP-UHFFFAOYSA-
    • AS-20110
    • 36LCB7L6S7
    • AKOS000520715
    • NSC10863
    • Oprea1_260351
    • SCHEMBL905380
    • CHEMBL397631
    • Dibenzo[b,d]furan-2-ol #
    • DTXCID80157829
    • MFCD00010325
    • CS-0270357
    • dibenzo(b,d)furan-2-ol
    • NSC-10863
    • STK793132
    • DA-26112
    • BIDD:ER0647
    • UNII-36LCB7L6S7
    • CHEBI:34287
    • Z57902260
    • 86-77-1
    • Q27115969
    • DTXSID80235338
    • EINECS 201-698-1
    • 2-Hydroxydibenzofurane
    • SB67053
    • NS00041115
    • Dibenzob,dfuran-2-ol
    • MDL: MFCD00010325
    • Inchi: 1S/C12H8O2/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H
    • InChI Key: HGIDRHWWNZRUEP-UHFFFAOYSA-N
    • SMILES: OC1C=C2C(OC3C2=CC=CC=3)=CC=1

Computed Properties

  • Exact Mass: 184.05200
  • Monoisotopic Mass: 184.052429494g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 0
  • Complexity: 216
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 33.4Ų

Experimental Properties

  • Melting Point: 133-135 °C(lit.)
  • PSA: 33.37000
  • LogP: 3.29160

Dibenzob,dfuran-2-ol Security Information

  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38

Dibenzob,dfuran-2-ol Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Dibenzob,dfuran-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B426373-250mg
Dibenzo[b,d]furan-2-ol
86-77-1
250mg
$ 103.00 2023-09-08
TRC
B426373-500mg
Dibenzo[b,d]furan-2-ol
86-77-1
500mg
$ 155.00 2023-09-08
TRC
B426373-1g
Dibenzo[b,d]furan-2-ol
86-77-1
1g
$ 259.00 2023-09-08
Chemenu
CM159922-5g
Dibenzo[b,d]furan-2-ol
86-77-1 95%+
5g
$*** 2023-05-29
abcr
AB337507-1 g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
1 g
€78.90 2023-07-19
abcr
AB337507-5 g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
5 g
€104.20 2023-07-19
abcr
AB337507-25 g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
25 g
€180.20 2023-07-19
abcr
AB337507-100 g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
100 g
€448.40 2023-07-19
abcr
AB337507-1g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
1g
€68.80 2025-04-16
abcr
AB337507-5g
Dibenzofuran-2-ol, 95%; .
86-77-1 95%
5g
€85.90 2025-04-16

Dibenzob,dfuran-2-ol Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Water
Reference
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

Production Method 2

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid ,  Potassium hydroxide Solvents: Methanol ,  Dichloromethane
Reference
Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes
Yempala, Thirumal ; et al, Research on Chemical Intermediates, 2017, 43(3), 1291-1299

Production Method 3

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene ;  3 h, reflux
Reference
Oxidant-Controlled Catalytic Transformations of Phenols with Unexpected Cleavage of Aromatic Rings
Li, Wei; et al, Chemistry - A European Journal, 2015, 21(40), 13913-13918

Production Method 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene
Reference
Syntheses of dibenzofuran-type and dinaphthofuranquinone-type fused furans
Ishikawa, Seiichi; et al, Nippon Kagaku Kaishi, 1988, (5), 743-51

Production Method 5

Reaction Conditions
1.1 Solvents: Benzene ;  72 h, 140 °C
Reference
Diels-Alder reactions of nitrobenzofurans: a simple dibenzofuran Synthesis. Theoretical studies using DFT methods
Della Rosa, Claudia D.; et al, Tetrahedron Letters, 2011, 52(18), 2316-2319

Production Method 6

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  rt → 60 °C; 5 min, 60 °C
1.2 Reagents: Methanesulfonic acid ;  24 h, 60 °C
Reference
Direct preparation of benzofurans from O-arylhydroxylamines
Contiero, Fanny; et al, Synlett, 2009, (18), 3003-3006

Production Method 7

Reaction Conditions
Reference
Product class 3: dibenzofurans
Jones, K., Science of Synthesis, 2001, 10, 131-154

Production Method 8

Reaction Conditions
1.1 Reagents: Disodium phosphate ,  Monopotassium phosphate ,  Oxygen ,  Ammonium sulfate ,  Magnesium chloride ,  Calcium nitrate Solvents: Water ;  28 °C; pH 2.0
Reference
Metabolism of hydroxydibenzofurans, methoxydibenzofurans, acetoxydibenzofurans, and nitrodibenzofurans by Sphingomonas sp. strain HH69
Harms, Hauke; et al, Applied and Environmental Microbiology, 1995, 61(7), 2499-505

Production Method 9

Reaction Conditions
Reference
Product class 3: dibenzofurans
Jones, K., Science of Synthesis, 2001, 10, 131-154

Production Method 10

Reaction Conditions
1.1 Reagents: Tin tetrachloride Solvents: Dichloromethane
2.1 Reagents: m-Chloroperbenzoic acid ,  Potassium hydroxide Solvents: Methanol ,  Dichloromethane
Reference
Synthesis, scope, 1H and 13C spectral assignments of isomeric dibenzofuran carboxaldehydes
Yempala, Thirumal ; et al, Research on Chemical Intermediates, 2017, 43(3), 1291-1299

Production Method 11

Reaction Conditions
Reference
Photocyclization of phenylbenzoquinone
Sarakha, Mohamed; et al, Comptes Rendus de l'Academie des Sciences, 1988, 307(7), 739-44

Production Method 12

Reaction Conditions
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran
1.2 Reagents: Water Solvents: Diethyl ether
Reference
Hydride-promoted demethylation of methyl phenyl ethers
Majetich, George; et al, Tetrahedron Letters, 1994, 35(47), 8727-30

Production Method 13

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  1-Butyl-3-methylimidazolium bromide Solvents: 1-Butyl-3-methylimidazolium tetrafluoroborate ;  20 h, 115 °C
Reference
Application of ionic liquid halide nucleophilicity for the cleavage of ethers: A green protocol for the regeneration of phenols from ethers
Boovanahalli, Shanthaveerappa K.; et al, Journal of Organic Chemistry, 2004, 69(10), 3340-3344

Production Method 14

Reaction Conditions
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 12 h, rt
1.2 Reagents: Ferrous sulfate
1.3 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  2 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Design, synthesis and antitubercular evaluation of novel 2-substituted-3H-benzofuro benzofurans via palladium-copper catalyzed Sonogashira coupling reaction
Yempala, Thirumal; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(19), 5393-5396

Production Method 15

Reaction Conditions
Reference
2-Hydroxydiphenylene oxide
, Japan, , ,

Production Method 16

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 3 d, rt
1.2 Reagents: Ferrous sulfate Solvents: Water
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  20 min, rt
1.4 Reagents: Hydrochloric acid Solvents: Water
Reference
Synthesis and antitubercular evaluation of amidoalkyl dibenzofuranols and 1H-benzo[2,3]benzofuro[4,5-e][1,3]oxazin-3(2H)-ones
Kantevari, Srinivas; et al, Bioorganic & Medicinal Chemistry Letters, 2011, 21(14), 4316-4319

Production Method 17

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid ,  m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 °C; 3 d, rt
1.2 Reagents: Ferrous sulfate ;  rt
1.3 Reagents: Sodium methoxide Solvents: Methanol ;  1 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
Iron-catalyzed aryl-aryl cross coupling route for the synthesis of 1-(2-amino)-phenyl dibenzo[b,d]furan-2-ol derivatives and their biological evaluation
Chiranjeevi, Barreddi; et al, RSC Advances, 2013, 3(37), 16475-16485

Production Method 18

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Toluene
Reference
Syntheses of dibenzofuran-type and dinaphthofuranquinone-type fused furans
Ishikawa, Seiichi; et al, Nippon Kagaku Kaishi, 1988, (5), 743-51

Production Method 19

Reaction Conditions
1.1 Catalysts: Titanium tetrachloride Solvents: Dichloromethane ;  3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  15 min
Reference
Fries rearrangement of dibenzofuran-2-yl ethanoate under photochemical and Lewis-acid-catalyzed conditions
Oliveira, Ana M. A. G.; et al, Tetrahedron, 2004, 60(29), 6145-6154

Production Method 20

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  overnight
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 4, < 15 °C
Reference
Improved synthesis of a Smad3 phosphorylation inhibitor lingzhifuran a via condensation reaction
Chen, Weiming; et al, Heterocycles, 2021, 102(1), 122-128

Production Method 21

Reaction Conditions
1.1 Solvents: Water
Reference
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

Production Method 22

Reaction Conditions
1.1 Solvents: Water
Reference
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

Production Method 23

Reaction Conditions
1.1 Reagents: Water Solvents: Water
2.1 Solvents: Water
Reference
Photochemical behavior of 1,4-dichlorobenzene in aqueous solution
Meunier, Laurence; et al, Canadian Journal of Chemistry, 2001, 79(7), 1179-1186

Dibenzob,dfuran-2-ol Raw materials

Dibenzob,dfuran-2-ol Preparation Products

Dibenzob,dfuran-2-ol Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:86-77-1)Dibenzob,dfuran-2-ol
Order Number:A1058460
Stock Status:in Stock
Quantity:100g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:49
Price ($):238.0
Email:sales@amadischem.com
Recommended suppliers
Amadis Chemical Company Limited
(CAS:86-77-1)Dibenzob,dfuran-2-ol
A1058460
Purity:99%
Quantity:100g
Price ($):238.0
Email